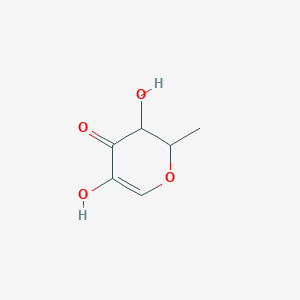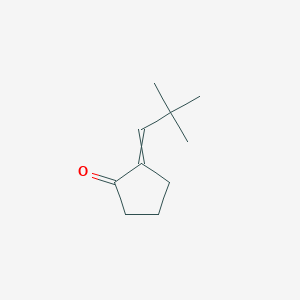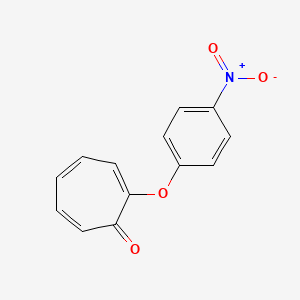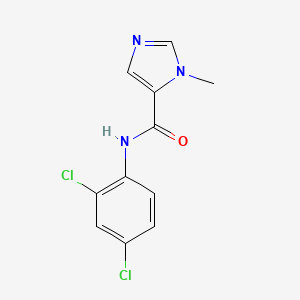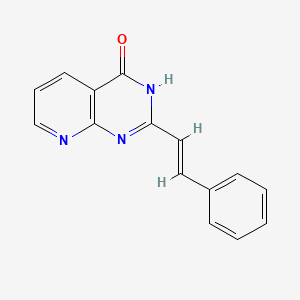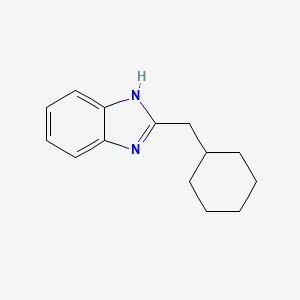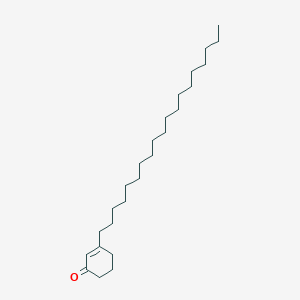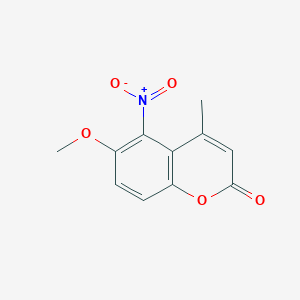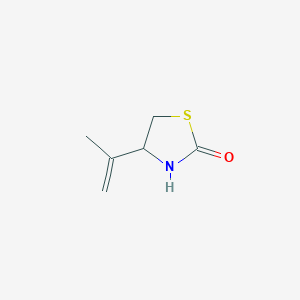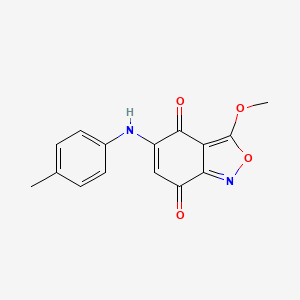
3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione is a complex organic compound with a unique structure that includes a benzoxazole ring substituted with methoxy and anilino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione typically involves multi-step organic reactions. One common method starts with the nitration of a benzene derivative, followed by reduction to form an amine. This amine is then subjected to electrophilic aromatic substitution to introduce the methoxy group. The final step involves cyclization to form the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: Electrophilic aromatic substitution can introduce various substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazoles, quinones, and amines, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-4-methylaniline: Similar structure but lacks the benzoxazole ring.
2-Methoxy-5-methylaniline: Another similar compound with different substitution patterns on the benzene ring.
Uniqueness
3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione is unique due to its specific substitution pattern and the presence of the benzoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
99336-43-3 |
|---|---|
Formule moléculaire |
C15H12N2O4 |
Poids moléculaire |
284.27 g/mol |
Nom IUPAC |
3-methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione |
InChI |
InChI=1S/C15H12N2O4/c1-8-3-5-9(6-4-8)16-10-7-11(18)13-12(14(10)19)15(20-2)21-17-13/h3-7,16H,1-2H3 |
Clé InChI |
XZDSLVHTTRRLCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=CC(=O)C3=NOC(=C3C2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


